

Technical Support Center:

Dibromodifluoromethane (CBr₂F₂)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibromodifluoromethane*

Cat. No.: *B1204443*

[Get Quote](#)

This guide provides essential information on the stability and storage of **Dibromodifluoromethane** (CBr₂F₂), also known as Halon 1202, for researchers, scientists, and drug development professionals. It includes frequently asked questions, troubleshooting procedures, and experimental protocols to ensure safe and effective use in a laboratory setting.

Physical and Chemical Properties

For safe handling and storage, it is crucial to be aware of the physical and chemical properties of **Dibromodifluoromethane**. The following table summarizes key quantitative data.

Property	Value
Molecular Formula	CBr_2F_2
Molecular Weight	209.82 g/mol [1]
Appearance	Colorless, heavy liquid or gas (above 22-23°C) with a characteristic odor. [2] [3] [4] [5]
Boiling Point	22-23 °C (71.6-73.4 °F) [6]
Melting Point	-142 to -141 °C (-223.6 to -221.8 °F) [6]
Density	2.297 g/mL at 25 °C [5]
Vapor Pressure	12.79 psi (~882 hPa) at 20 °C [5]
Storage Temperature	2-8 °C (36-46 °F) [7] [8]
Solubility	Insoluble in water; soluble in organic solvents like ether, acetone, and benzene. [2] [6] [9] [10]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for **Dibromodifluoromethane**?

A1: **Dibromodifluoromethane** should be stored at a refrigerated temperature of 2-8 °C in a tightly closed container.[\[7\]](#)[\[8\]](#) The storage area must be cool, dry, well-ventilated, and out of direct sunlight.[\[11\]](#)[\[12\]](#) Pressurized containers, in particular, should be secured to prevent falling and kept away from any heat sources to avoid rupture or explosion.[\[11\]](#)

Q2: What is the expected shelf life of **Dibromodifluoromethane**?

A2: While the product is chemically stable under standard ambient conditions, specific shelf-life data is often not provided by manufacturers.[\[6\]](#)[\[8\]](#) It is recommended that users routinely inspect the material to ensure it performs as expected. For products without a specified retest or expiration date, a standard warranty of one year from the date of shipment is often applicable.

Q3: What are the visible signs of **Dibromodifluoromethane** decomposition?

A3: Signs of decomposition can include a noticeable change in color (one safety data sheet describes the appearance as a light brown liquid, which may indicate impurity or degradation) and pressure buildup in the container.[\[6\]](#) At high temperatures, it decomposes to release toxic and corrosive fumes such as hydrogen bromide, hydrogen fluoride, and carbonyl halides.[\[2\]](#)[\[3\]](#)[\[11\]](#)

Q4: Is **Dibromodifluoromethane** reactive with common laboratory materials?

A4: **Dibromodifluoromethane** is generally stable but is incompatible with chemically-active metals.[\[2\]](#)[\[11\]](#) Direct contact with alkali or alkaline earth metals (e.g., sodium, potassium) and powdered metals (e.g., aluminum, zinc, magnesium) should be strictly avoided.[\[2\]](#)[\[3\]](#)[\[11\]](#)[\[12\]](#) It does not react rapidly with air or water under normal conditions.[\[3\]](#)

Q5: What personal protective equipment (PPE) is required when handling this compound?

A5: When handling **Dibromodifluoromethane**, chemical safety goggles or glasses with side shields, gloves, and normal workwear are recommended.[\[11\]](#) If there is a risk of vapor or aerosol generation, respiratory protection (such as a dust mask type N95 or a respirator with an appropriate filter) should be used in a well-ventilated area or outdoors.[\[8\]](#)

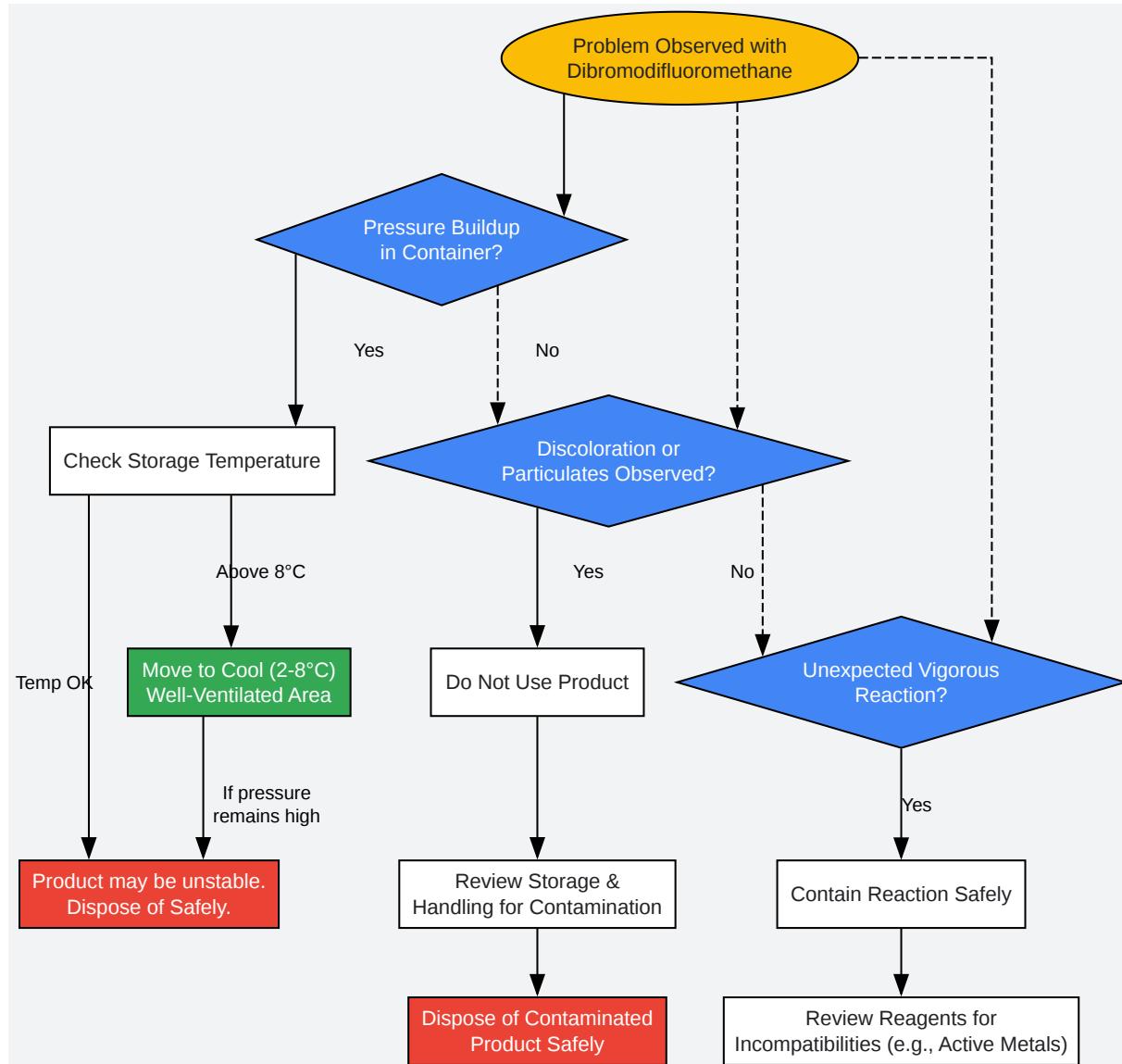
Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of **Dibromodifluoromethane**.

Issue 1: Noticeable pressure increase in the storage container.

- Possible Cause: The container has been exposed to temperatures above the recommended 2-8 °C range, causing the liquid to vaporize and increase internal pressure. The boiling point is very close to room temperature (22-23 °C).[\[6\]](#)
- Solution:
 - Immediately move the container to a cool, well-ventilated area, preferably a refrigerator rated for chemical storage (2-8 °C).
 - Do not apply localized heat or flame to any part of the container.[\[11\]](#)

- Allow the container to cool down slowly. Do not attempt to vent a pressurized container unless you are trained to do so and have the proper equipment.
- Once cooled, monitor the pressure. If it remains high, the product may be undergoing decomposition and should be disposed of according to hazardous waste protocols.


Issue 2: The compound appears discolored or contains particulates.

- Possible Cause: This may indicate decomposition or contamination. Contamination could be from incompatible materials or moisture ingress from an improperly sealed container.
- Solution:
 - Do not use the product, as its purity is compromised.
 - Segregate the container and label it clearly as "Contaminated - Do Not Use."
 - Review handling and storage procedures to identify the potential source of contamination.
 - Dispose of the material in accordance with local, state, and federal regulations for hazardous chemical waste.

Issue 3: An experiment involving **Dibromodifluoromethane** results in an unexpected or vigorous reaction.

- Possible Cause: The reaction likely involves an incompatible material. **Dibromodifluoromethane** can react hazardously with chemically active metals like powdered aluminum or zinc.[\[2\]](#)[\[3\]](#)[\[11\]](#)
- Solution:
 - If safe to do so, take steps to contain the reaction (e.g., by cooling the reaction vessel).
 - Evacuate the area if toxic fumes are being generated.
 - Thoroughly review the full reaction scheme, including all reagents, solvents, and catalysts, to check for incompatibilities.

- Consult safety data sheets for all reactants before re-attempting the experiment.

[Click to download full resolution via product page](#)

Fig 1. Troubleshooting logic for **Dibromodifluoromethane** stability issues.

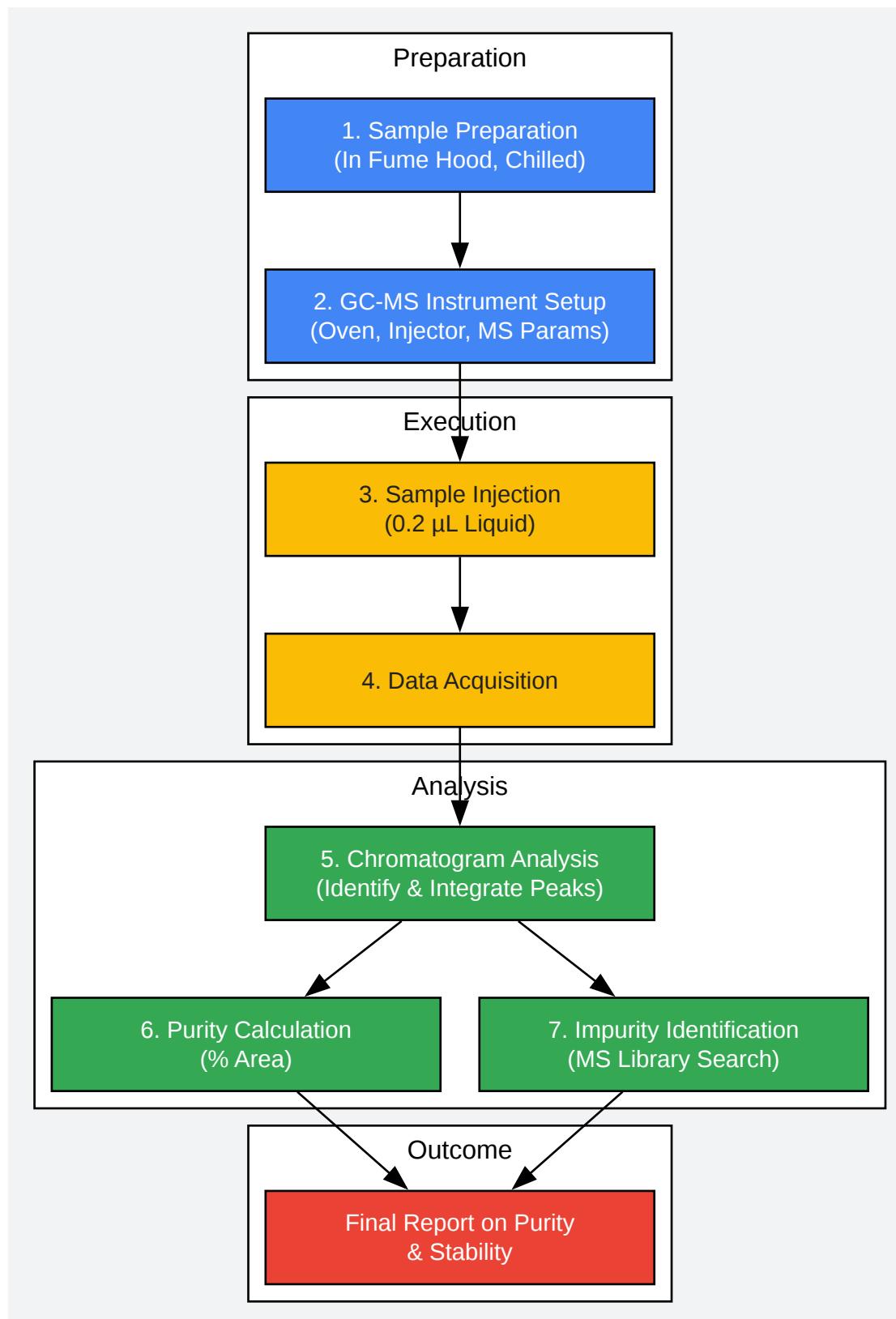
Experimental Protocols

Protocol: Purity and Stability Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for verifying the purity of a **Dibromodifluoromethane** sample and identifying potential degradation products.

Objective: To quantitatively assess the purity of **Dibromodifluoromethane** and identify any impurities or decomposition byproducts.

Materials:


- Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
- Appropriate capillary column (e.g., non-polar or mid-polar)
- Gas-tight syringe for liquid or headspace injection
- 2 mL GC vials with septa caps
- **Dibromodifluoromethane** sample
- High-purity Helium (Carrier Gas)

Methodology:

- Sample Preparation:
 - Work in a well-ventilated chemical fume hood.
 - Cool the **Dibromodifluoromethane** container to the recommended 2-8 °C.
 - Using a pre-chilled gas-tight syringe, carefully withdraw approximately 1 mL of the liquid and transfer it to a GC vial.
 - Immediately seal the vial to prevent evaporation.
- Instrument Setup (Example Parameters):

- Injector: Set to 150 °C, split mode (e.g., 50:1).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase to 150 °C at a rate of 10 °C/min.
 - Hold at 150 °C for 2 minutes.
- MS Detector:
 - Transfer line temperature: 200 °C.
 - Ion source temperature: 230 °C.
 - Scan range: 35-300 m/z.

- Injection and Data Acquisition:
 - Inject 0.2 µL of the liquid sample into the GC.
 - Start the data acquisition immediately.
- Data Analysis:
 - Identify the main peak corresponding to **Dibromodifluoromethane** (retention time and mass spectrum). The primary ions for CBr₂F₂ should be visible.
 - Integrate all peaks in the chromatogram.
 - Calculate the purity by dividing the peak area of **Dibromodifluoromethane** by the total area of all peaks and multiplying by 100.
 - Analyze the mass spectra of any impurity peaks. Compare these spectra against a library (e.g., NIST) to identify potential contaminants or decomposition products (e.g., other halogenated methanes).

[Click to download full resolution via product page](#)

Fig 2. Experimental workflow for GC-MS analysis of **Dibromodifluoromethane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dibromodifluoromethane = 95.0 GC 75-61-6 [sigmaaldrich.com]
- 2. Dibromodifluoromethane | CBr₂F₂ | CID 6382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DIBROMODIFLUOROMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. DIFLUORODIBROMOMETHANE | Occupational Safety and Health Administration [osha.gov]
- 5. DIBROMODIFLUOROMETHANE CAS#: 75-61-6 [amp.chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Buy Dibromodifluoromethane | 75-61-6 [smolecule.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]
- 12. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [Technical Support Center: Dibromodifluoromethane (CBr₂F₂)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204443#stability-and-storage-of-dibromodifluoromethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com